![molecular formula C17H16FN3O4S3 B2474407 2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole CAS No. 701939-76-6](/img/structure/B2474407.png)

2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

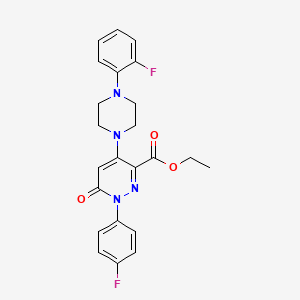

2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPB or TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of benzothiazoles, such as those synthesized from 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, exhibit significant antibacterial and antifungal activities. These compounds have been evaluated for their antimicrobial efficacy, suggesting their potential application in developing new antimicrobial agents (Patel & Agravat, 2007; Patel & Agravat, 2009).

Antitumor Properties

Several studies have explored the antitumor properties of benzothiazole derivatives, particularly focusing on their selective and potent antitumor effects in vitro and in vivo. The mechanisms of action involve cytochrome P450 1A1-mediated bioactivation, highlighting the potential of these compounds in cancer therapy. Notably, fluorine substitution at the benzothiazole nucleus and amino acid conjugation to improve solubility and bioavailability have been key strategies in enhancing their therapeutic efficacy (Bradshaw et al., 2002; Hutchinson et al., 2001).

Mechanisms of Bioactivation and Resistance

Research into the bioactivation pathways and mechanisms of resistance against benzothiazole derivatives has provided insights into their selective toxicity towards cancer cells. The role of the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes in mediating the cytotoxic effects of these compounds underscores the complexity of their mechanism of action and offers pathways for overcoming resistance in tumor cells (Bradshaw et al., 2008; Trapani et al., 2003).

Mechanism of Action

Target of Action

Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been evaluated for their antimicrobial activity .

Mode of Action

Related compounds have shown to have a membrane perturbing as well as intracellular mode of action . They interact with the bacterial cell membrane, leading to its permeabilization. This disrupts the normal function of the cell membrane, leading to cell death .

Result of Action

Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that the compound could potentially have similar effects.

properties

IUPAC Name |

4-fluoro-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4S3/c18-12-3-5-13(6-4-12)27(22,23)20-17-19-15-8-7-14(11-16(15)26-17)28(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQDRFLBRPQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2474327.png)

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride](/img/structure/B2474339.png)

![3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2474344.png)

![3-(4-Fluorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2474346.png)